2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 93272-85-6
VCID: VC15799348
InChI: InChI=1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11)
SMILES:
Molecular Formula: C7H6N2OS
Molecular Weight: 166.20 g/mol

2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

CAS No.: 93272-85-6

Cat. No.: VC15799348

Molecular Formula: C7H6N2OS

Molecular Weight: 166.20 g/mol

* For research use only. Not for human or veterinary use.

2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile - 93272-85-6

Specification

CAS No. 93272-85-6
Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
IUPAC Name 4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C7H6N2OS/c1-4-2-6(10)9-7(11)5(4)3-8/h2H,1H3,(H2,9,10,11)
Standard InChI Key QNEWVOYCROIYKG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)NC(=C1C#N)S

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-methyl-6-oxo-2-sulfanyl-1H-pyridine-3-carbonitrile, reflects its substitution pattern:

  • A methyl group at position 4

  • A keto group at position 6

  • A thiol (-SH) group at position 2

  • A nitrile (-CN) group at position 3

Its canonical SMILES string, CC1=CC(=O)NC(=C1C#N)S, and InChI key, QNEWVOYCROIYKG-UHFFFAOYSA-N, provide unambiguous representations of its structure. The presence of both electron-withdrawing (nitrile, keto) and electron-donating (thiol) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H6N2OS\text{C}_7\text{H}_6\text{N}_2\text{OS}
Molecular Weight166.20 g/mol
CAS Number93272-85-6
XLogP31.2 (estimated)
Hydrogen Bond Donors2 (thiol, NH)
Hydrogen Bond Acceptors4 (N, O, S, CN)

Synthesis and Manufacturing

General Synthetic Approaches

While no explicit protocols for synthesizing 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile are documented, analogous pyridine derivatives are typically synthesized via:

  • Condensation Reactions: Cyclization of β-ketoesters or cyanoacetamides with thioureas or thiol-containing reagents .

  • Microwave-Assisted Methods: Accelerated synthesis of tautomeric pyridine carbonitriles using ethyl acetoacetate and cyanoacetamide precursors under microwave irradiation . For example, a related compound, 2-hydroxy-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, was synthesized in 82% yield via this method .

Morpholine Complex Formation

A documented variant involves forming a complex with morpholine, though detailed studies on its applications are lacking. This modification likely enhances solubility in polar solvents, making it suitable for catalytic or pharmaceutical formulations.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its functional groups:

  • Polar Groups (CN, O, S): Enhance solubility in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Nonpolar Methyl Group: Contributes to limited solubility in hydrophobic solvents like hexane.

Stability studies are absent, but the thiol group’s susceptibility to oxidation suggests that storage under inert atmospheres (e.g., nitrogen) is advisable.

Spectroscopic Characterization

While specific data for this compound are unavailable, related pyridine carbonitriles exhibit:

  • IR Spectroscopy: Stretching vibrations at ~2200 cm1^{-1} (C≡N), ~1680 cm1^{-1} (C=O), and ~2550 cm1^{-1} (S-H) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 2.4 ppm (methyl), δ 6.8–7.5 ppm (pyridine protons) .

    • 13C^{13}\text{C}: δ 115–120 ppm (C≡N), δ 170–180 ppm (C=O) .

Biological Activities and Applications

Antimicrobial Activity

Bis(thioxopyridine) analogs demonstrate broad-spectrum antimicrobial effects, particularly against Staphylococcus aureus and Escherichia coli . The thiol group in 2-mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile may similarly disrupt bacterial cell membranes via thiol-disulfide exchange mechanisms.

Stability and Reactivity

Thermal Decomposition

Pyridine carbonitriles generally decompose above 250°C, releasing hydrogen cyanide (HCN) and sulfur dioxide (SO2_2) as byproducts. Differential scanning calorimetry (DSC) of related compounds shows exothermic peaks at ~260°C.

Reactivity with Electrophiles

The thiol group undergoes alkylation and oxidation reactions. For example, treatment with iodomethane yields the methylthio derivative, while hydrogen peroxide oxidizes it to a sulfonic acid.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

Compound NameMolecular FormulaKey Functional GroupsBioactivity
2-Mercapto-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrileC7H6N2OS\text{C}_7\text{H}_6\text{N}_2\text{OS}-SH, -CN, -CH3_3, =OPotential antitumor
6-Methyl-2-oxo-4-propyl-1,2-dihydropyridine-3-carbonitrileC10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}-CH3_3, -C3_3H7_7, =OAnticancer (MCF-7)
2-[4-methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acidC12H11N3O3\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}_3-COOH, =O, pyridinylNot reported

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